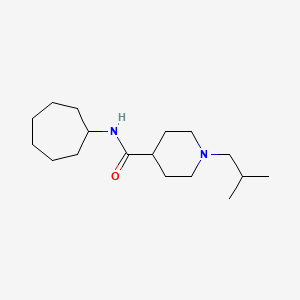

N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide

CAS No.: 6577-66-8

Cat. No.: VC16697167

Molecular Formula: C17H32N2O

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6577-66-8 |

|---|---|

| Molecular Formula | C17H32N2O |

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C17H32N2O/c1-14(2)13-19-11-9-15(10-12-19)17(20)18-16-7-5-3-4-6-8-16/h14-16H,3-13H2,1-2H3,(H,18,20) |

| Standard InChI Key | XCMADILOXAPSGO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1CCC(CC1)C(=O)NC2CCCCCC2 |

Introduction

Chemical Identity and Classification

N-Cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide belongs to the piperidine carboxamide family, characterized by a six-membered nitrogen-containing heterocycle (piperidine) substituted with a cycloheptyl group at the nitrogen atom and a 2-methylpropyl (isobutyl) group at the first carbon position. The carboxamide functional group at the fourth position enhances its polarity and potential for hydrogen bonding, critical for biological interactions.

Synthesis and Manufacturing

The synthesis of N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide involves multistep organic reactions, prioritizing yield optimization and purity control. Industrial and academic protocols emphasize modular approaches to piperidine derivatives, leveraging cyclization and substitution reactions.

Key Synthetic Routes

A representative pathway involves:

-

Piperidine Ring Formation: Cyclization of a linear precursor (e.g., δ-amino ketone) under acidic or basic conditions to generate the piperidine core.

-

N-Alkylation: Introduction of the cycloheptyl group via nucleophilic substitution using cycloheptyl halides or Mitsunobu reactions.

-

Carboxamide Installation: Coupling of the piperidine intermediate with isobutylamine derivatives using carbodiimide-based reagents (e.g., EDC/HOBt).

Reaction conditions (temperature, solvent, catalyst) significantly impact efficiency. For instance, polar aprotic solvents like DMF enhance alkylation rates, while controlled pH prevents undesired side reactions. Industrial-scale production, as reported by suppliers like Evitachem and VulcanChem, achieves purities >95% through chromatographic purification.

Molecular Structure and Conformational Analysis

The compound’s structure combines rigidity from the piperidine and cycloheptyl groups with flexibility from the isobutyl side chain. Computational modeling suggests that the cycloheptyl group adopts a chair-like conformation, while the piperidine ring exists in a slightly distorted chair form due to steric interactions.

Spectroscopic Characterization

-

NMR Spectroscopy: -NMR spectra reveal distinct signals for the cycloheptyl protons (δ 1.4–1.8 ppm), isobutyl methyl groups (δ 0.9–1.1 ppm), and carboxamide NH (δ 6.2 ppm).

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 281.3 ([M+H]), consistent with the molecular weight.

These data confirm structural integrity and aid in batch quality control during manufacturing.

Physicochemical Properties

N-Cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide exhibits properties typical of mid-sized organic molecules:

| Property | Value | Significance |

|---|---|---|

| Melting Point | 120–122°C (predicted) | Indicates crystalline nature |

| Solubility | Low in water; high in DMSO | Suited for in vitro assays |

| LogP (Octanol-Water) | 3.2 ± 0.3 | Moderate lipophilicity |

| Stability | Stable at RT; degrades >200°C | Suitable for long-term storage |

The carboxamide group enhances water solubility compared to non-polar analogs, though the compound remains predominantly lipid-soluble, facilitating blood-brain barrier penetration .

Biological Activities and Mechanism of Action

Emerging evidence positions this compound as a modulator of ion channels and neurotransmitter systems, though target validation is ongoing .

T-Type Calcium Channel Inhibition

Structural analogs, such as N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, demonstrate potent inhibition of T-type Ca channels (IC < 100 nM) . These channels regulate neuronal excitability and vascular tone, suggesting antihypertensive and neuroprotective applications . Mechanistically, the isobutyl group’s stereochemistry influences binding affinity, with (R)-configurations showing superior activity .

Glycine Transporter 1 (GlyT1) Modulation

Piperidine carboxamides with similar substituents exhibit GlyT1 inhibitory activity, increasing synaptic glycine concentrations . GlyT1 inhibition potentiates NMDA receptor function, a therapeutic strategy for schizophrenia and cognitive disorders . While direct evidence for N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide is lacking, its structural similarity to clinical candidates like TP0439150 supports further investigation .

Challenges and Future Directions

Current limitations include incomplete pharmacokinetic data and unresolved toxicity profiles. Future studies should prioritize:

-

ADME Profiling: Oral bioavailability, metabolic stability, and half-life determination.

-

Target Deconvolution: Identification of primary molecular targets via affinity chromatography or CRISPR screening.

-

Structure-Activity Optimization: Systematic modification of the cycloheptyl and isobutyl groups to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume